3-Amino-6-iodopyrazine-2-carboxylic acid
CAS No.: 875781-48-9
Cat. No.: VC2549350
Molecular Formula: C5H4IN3O2
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875781-48-9 |
---|---|
Molecular Formula | C5H4IN3O2 |
Molecular Weight | 265.01 g/mol |
IUPAC Name | 3-amino-6-iodopyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) |
Standard InChI Key | MMXRLDGHYRHOGZ-UHFFFAOYSA-N |
SMILES | C1=C(N=C(C(=N1)N)C(=O)O)I |
Canonical SMILES | C1=C(N=C(C(=N1)N)C(=O)O)I |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 3-Amino-6-iodopyrazine-2-carboxylic acid features a pyrazine ring as the core, with the three functional groups attached at specific positions. This arrangement can be precisely described using its InChI code: 1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11), which provides a standardized representation of the compound's chemical structure .
The pyrazine core, being an aromatic heterocycle with two nitrogen atoms in the ring, contributes to the compound's ability to participate in various chemical interactions, including hydrogen bonding and π-stacking. Each functional group—amino, iodo, and carboxylic acid—brings its own chemical reactivity profile to the molecule, making it versatile for various synthetic transformations.
Physical and Chemical Properties
3-Amino-6-iodopyrazine-2-carboxylic acid possesses several distinctive physical and chemical properties that are crucial for understanding its behavior in different environments and applications. Table 1 summarizes these key properties based on available data:
The compound's relatively high boiling point (455.682°C) and flash point (229.389°C) indicate substantial thermal stability, which is advantageous for certain chemical reactions requiring elevated temperatures. Its LogP value of approximately 0.94 suggests moderate lipophilicity, positioning it in a range that could be favorable for membrane permeability while maintaining reasonable water solubility—properties that are particularly relevant in pharmaceutical applications.
The Polar Surface Area (PSA) of 89.10 provides insight into the compound's potential bioavailability, as this parameter is often correlated with a molecule's ability to permeate cell membranes. The moderate PSA value suggests that while the compound contains polar functional groups (amino and carboxylic acid), it may still exhibit reasonable membrane permeability characteristics.
Synthesis Methods
Patent-Described Synthesis Approaches
The synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid can be inferred from patent literature describing the preparation of related compounds. According to patent information, the synthesis of iodinated pyrazine derivatives involves starting with 3-amino-pyrazine-carboxylic acid methyl ester as a key precursor .
The process described in the patent involves a sequence of carefully controlled steps:
-
Suspension of 3-Amino-pyrazin-carboxylic acid methyl ester (30.6 g, 0.2 mol) in 500 ml of water
-
Addition of mercuric acetate (39.8 g, 0.125 mol) to the suspension
-
Heating and stirring of the mixture on a steam bath
-
Rapid addition of iodine (50.8 g, 0.2 mol) dissolved in 250 ml of warm dioxane
-
Continued heating and stirring of the reaction mixture for 40 minutes
-
Cooling and pouring the mixture into a 15% solution of potassium iodide in water
This procedure results in the formation of 3-amino-6-iodo-pyrazin-carboxylic acid methyl ester, which can then be hydrolyzed under appropriate conditions to yield the target carboxylic acid.
Applications and Research Relevance
Pharmaceutical Applications
The structural features of 3-Amino-6-iodopyrazine-2-carboxylic acid make it potentially valuable in pharmaceutical research and development. Pyrazine derivatives have been extensively explored as scaffolds for designing bioactive molecules with various therapeutic properties, including:
-
Antimicrobial agents
-
Anti-inflammatory compounds
-
Anticancer therapeutics
-
Central nervous system active compounds
Structure-Activity Relationships
Functional Group Contributions
The three key functional groups in 3-Amino-6-iodopyrazine-2-carboxylic acid each contribute distinct properties that influence its chemical behavior and potential applications:
-
Amino Group (-NH2):
-
Provides a site for hydrogen bonding
-
Can act as a nucleophile in various reactions
-
Contributes to the compound's basic character
-
May participate in coordination with metal ions
-
-
Iodo Group (-I):
-
Serves as a leaving group in nucleophilic aromatic substitution reactions
-
Provides a site for metal-catalyzed coupling reactions
-
Contributes to the compound's lipophilicity
-
May influence the electronic properties of the pyrazine ring
-
-
Carboxylic Acid Group (-COOH):
-
Contributes to the compound's acidic character
-
Provides opportunities for esterification and amide formation
-
Enables hydrogen bonding interactions
-
May contribute to solubility properties in various solvents
-
The combination of these functional groups creates a molecule with versatile reactivity and potential for diverse chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume